2,3-dihydro-1H-indene-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZHYZJJLFSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623684 | |
| Record name | 2,3-Dihydro-1H-indene-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-13-6 | |
| Record name | 2,3-Dihydro-1H-indene-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Indene 4 Carboxamide
Retrosynthetic Analysis of 2,3-dihydro-1H-indene-4-carboxamide
Further deconstruction of the 2,3-dihydro-1H-indene-4-carboxylic acid scaffold points to two main approaches. The first involves the formation of the dihydroindene ring system first, followed by the introduction of the carboxylic acid group at the C4 position. The second approach involves starting with a benzene (B151609) ring already bearing the precursor to the carboxylic acid and then constructing the five-membered ring. A common strategy for forming the dihydroindene core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative to form an indanone, which can then be further modified. nih.govrsc.orgnih.gov This indanone intermediate allows for manipulation of the carbonyl group and subsequent functionalization of the aromatic ring.
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound is achieved through the careful construction of its precursors and the strategic derivatization of intermediates.
Synthesis of Dihydroindene Scaffolds
The creation of the dihydroindene core is a foundational step in the synthesis, with several established methods available for its construction.
A prevalent and effective method for constructing the indanone precursor to the dihydroindene system is the intramolecular Friedel-Crafts acylation. rsc.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov While using acyl chlorides is common, the direct cyclization of carboxylic acids is considered a greener approach as it avoids the generation of corrosive byproducts. nih.gov The reaction can be catalyzed by strong acids, Lewis acids like aluminum chloride or niobium pentachloride, or promoted by non-conventional energy sources such as microwaves and ultrasound. nih.govresearchgate.net
Other notable methods for forming the indene (B144670) or indanone skeleton include:
Nazarov Cyclization: This 4π-electrocyclization of divinyl ketones is a powerful tool for creating five-membered rings, including indanones. researchgate.net
Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions, such as the intramolecular C-H alkylation of arenes with alkyl halides, can be used to form the indane ring. organic-chemistry.org
Radical Reactions: The reaction of benzyl (B1604629) radicals with acetylene (B1199291) under combustion-like conditions has been shown to form indene, highlighting a potential pathway from simple precursors. osti.gov
With the dihydroindene (or indanone) scaffold established, the next critical step is the introduction of a functional group at the C4 position that can be converted into a carboxamide. The alkyl portion of the dihydroindene ring directs electrophilic aromatic substitution to the C4 and C7 positions.
Common functionalization strategies include:
Friedel-Crafts Acylation/Formylation: Direct acylation or formylation of the dihydroindene ring can install a ketone or aldehyde at the C4 position, which can then be oxidized to a carboxylic acid.
Halogenation followed by Cyanation: Bromination or iodination at the C4 position, followed by a palladium-catalyzed cyanation reaction, introduces a nitrile group (-CN). This nitrile can then be hydrolyzed to the desired carboxylic acid or directly to the amide. For instance, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile is a known precursor that can be synthesized from 3-(2-cyanophenyl)propanoic acid. chemicalbook.com
Directed Ortho-Metalation: If a suitable directing group is present on the aromatic ring from the start, it can be used to direct lithiation or other metalation specifically to the C4 position, allowing for the introduction of a carboxyl group via reaction with CO₂.
Recent advancements in C-H activation, often employing palladium catalysis, have provided powerful tools for the late-stage functionalization of indoles and related heterocycles at the C4 position, and these principles can be extended to indane systems. rsc.org
Introduction of Carboxamide Moiety
The final transformation in the synthetic sequence is the formation of the amide group.
The most common and direct route to this compound is from its corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid. nih.govuni.lu This transformation can be accomplished through several methods:
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride readily reacts with ammonia (B1221849) to yield the primary amide. khanacademy.org To drive the reaction to completion, a base is often added to neutralize the HCl byproduct. khanacademy.org
Peptide Coupling Reagents: A milder and often more efficient method involves the use of peptide coupling reagents. hepatochem.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by ammonia. fishersci.it This approach avoids the harsh conditions of acyl chloride formation. nih.gov
The following table summarizes common coupling reagents and methods for this conversion:
| Precursor | Reagents | Method Description |
| 2,3-dihydro-1H-indene-4-carboxylic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Ammonia (NH₃) | Two-step process involving the formation of a reactive acyl chloride intermediate, which is then displaced by ammonia. fishersci.it |
| 2,3-dihydro-1H-indene-4-carboxylic acid | EDC, HOBt, Ammonia (NH₃) | EDC activates the carboxylic acid, and HOBt is often added as an auxiliary nucleophile to form an active ester, minimizing side reactions and racemization before the addition of ammonia. nih.govpeptide.com |
| 2,3-dihydro-1H-indene-4-carboxylic acid | DCC, Ammonia (NH₃) | DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with ammonia. The dicyclohexylurea byproduct precipitates, driving the reaction. fishersci.ityoutube.com |
| 2,3-dihydro-1H-indene-4-carboxylic acid | Ammonium (B1175870) Carbonate, Heat | The carboxylic acid is mixed with ammonium carbonate to form the ammonium salt, which upon heating, dehydrates to form the amide. libretexts.org |
From Nitrile Precursors
The conversion of a nitrile group to a primary amide is a fundamental transformation in organic synthesis and represents a direct route to this compound from its corresponding nitrile precursor, 2,3-dihydro-1H-indene-4-carbonitrile. This hydrolysis can be achieved under various conditions, ranging from harsh acidic or basic environments to milder, more selective methods.
Traditional methods involve heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). chemguide.co.uk Under acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and proton transfer steps lead to the amide. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to yield the amide. However, a significant challenge with these methods is the potential for over-hydrolysis of the resulting amide to the corresponding carboxylic acid, which can make it difficult to obtain high yields of the desired carboxamide. commonorganicchemistry.com
To circumvent the issue of over-hydrolysis and improve selectivity, milder reagents have been developed. One effective method involves the use of alkaline hydrogen peroxide, often utilizing Urea-Hydrogen Peroxide (UHP) as a solid, stable source of H₂O₂. commonorganicchemistry.com Another approach employs potassium hydroxide in tert-butyl alcohol, which provides a simple and effective means of converting nitriles to amides. acs.org More advanced, water-free methods have also been explored, such as the use of acetaldoxime (B92144) as a water surrogate in the presence of a Wilkinson's catalyst (RhCl(PPh₃)₃), which allows for the selective hydrolysis of nitriles to amides under neutral conditions and with broad functional group tolerance. orgsyn.org
Table 1: Comparison of General Methods for Nitrile Hydrolysis
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | Readily available reagents | Risk of over-hydrolysis to carboxylic acid; harsh conditions. chemguide.co.uk |
| Base Hydrolysis | NaOH or KOH in aqueous alcohol | Mild heating | Common laboratory reagents | Careful monitoring required to prevent over-hydrolysis. commonorganicchemistry.com |
| Peroxide Method | Alkaline H₂O₂ (e.g., UHP) | Mild | High selectivity for the amide | Reagent stability can be a concern. commonorganicchemistry.com |
| KOH/t-BuOH | Potassium hydroxide in tert-butyl alcohol | Varies | Simple procedure, good for some substrates | Substrate scope may be limited. acs.org |
Stereoselective Synthesis Approaches
The development of stereoselective methods is crucial when the target molecule possesses chiral centers, as is often the case for biologically active compounds.
Biocatalysis offers a powerful tool for stereoselective synthesis due to the high enantioselectivity of enzymes. While direct enzymatic synthesis of this compound has not been extensively reported, enzymatic methods have been successfully employed in the synthesis of chiral precursors. For instance, the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate, has been achieved using transaminase enzymes. This process involves the amination of 4-cyanoindanone, yielding the enantiomerically pure (S)-amine with high chiral purity. The subsequent hydrolysis of the nitrile group in this chiral intermediate would provide a route to the corresponding enantiopure (S)-2,3-dihydro-1H-indene-4-carboxamide. This enzymatic approach presents a significant advantage over chemical methods by achieving high enantioselectivity in a single step.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived sultams. rsc.org
In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of substituents on the indane ring. For example, an achiral indene derivative could be functionalized with a chiral auxiliary, followed by a diastereoselective reaction such as alkylation or a Diels-Alder reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched substituted indane, which could then be converted to the target carboxamide. While specific applications of this strategy for this compound are not widely documented, the principles of chiral auxiliary-mediated synthesis are well-established and represent a viable strategy for accessing chiral analogues. rsc.org
Total Synthesis Strategies for Substituted this compound Analogues
The indane scaffold is a privileged structure in medicinal chemistry, and various total synthesis strategies have been developed to access substituted analogues. researchgate.net Indane-carboxamide derivatives, in particular, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. researchgate.net
Synthetic strategies often begin with the construction of a substituted indanone core. For example, substituted phenylpropanoic acids can undergo intramolecular Friedel-Crafts acylation to form the corresponding indanones. These indanones can then be subjected to a variety of transformations to introduce further diversity. For instance, aldol (B89426) condensation of an indanone with a substituted benzaldehyde, followed by reduction, can introduce a substituted benzyl group. The functional groups on the indane ring or the introduced substituents can then be manipulated to arrive at the desired analogue. The final step would typically involve the introduction or modification of the C4-substituent to form the carboxamide group, often via a nitrile intermediate. nih.gov
Table 2: General Synthetic Approach to Substituted Indane Analogues
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Formation of the core indanone ring from a phenylpropanoic acid precursor. |
| 2 | Aldol Condensation/Reduction | Introduction of substituents on the cyclopentane (B165970) ring of the indane core. |
| 3 | Functional Group Interconversion | Modification of existing functional groups to build complexity. |
Reaction Conditions and Optimization Strategies
The optimization of reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of this compound.
The choice of solvent and reaction temperature can have a profound impact on the outcome of a chemical transformation. In the context of synthesizing amides from nitriles, these parameters are crucial for controlling the rate of reaction and minimizing side reactions, such as the hydrolysis of the amide product to a carboxylic acid.
For nitrile hydrolysis, the solvent system must be capable of dissolving the reactants and facilitating the interaction between the nitrile and the hydrolyzing agent. In some cases, alcoholic solvents like methanol (B129727) or ethanol (B145695) have been found to be effective. For example, in certain reactions, methanol has been identified as the solvent of choice, allowing the reaction to proceed at a relatively low temperature of 30°C with excellent yield. The temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also promote the undesirable over-hydrolysis of the amide. Therefore, optimization studies are often necessary to find the ideal balance between reaction rate and selectivity for a specific substrate and reaction system. orgsyn.org
Catalytic Systems and Reagent Selection
The conversion of the nitrile intermediate, 2,3-dihydro-1H-indene-4-carbonitrile, to this compound is a critical step that relies on the selective hydrolysis of the nitrile group. The primary challenge is to prevent the over-hydrolysis of the desired amide to the corresponding carboxylic acid. stackexchange.comresearchgate.netmdpi.com To achieve this, various catalytic systems and reagents have been developed, with a significant focus on transition metal catalysts and controlled reaction conditions.
Ruthenium-Based Catalysts:
Ruthenium complexes have emerged as highly effective catalysts for the selective hydration of nitriles to amides. researchgate.netorganic-chemistry.org These catalysts often operate under neutral or mild conditions, which is crucial for preventing the formation of the carboxylic acid byproduct. For instance, ruthenium hydroxide supported on alumina (B75360) (Ru(OH)ₓ/Al₂O₃) has been shown to be an efficient and recyclable heterogeneous catalyst for the hydration of various nitriles in water. organic-chemistry.org Another notable system is the air-stable, water-soluble complex [RuCl₂(PTA)₄] (PTA = 1,3,5-triaza-7-phosphaadamantane), which demonstrates high activity for nitrile hydration in aqueous media at elevated temperatures. researchgate.netrsc.orggoogle.comrsc.org The activity of this catalyst can be comparable to an in-situ generated system from RuCl₃·3H₂O and PTA. researchgate.net
The table below summarizes the performance of various ruthenium-based catalysts in the hydration of analogous aromatic nitriles.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ru(OH)ₓ/Al₂O₃ | Benzonitrile | - | Water | 180 | 6 | 99 (Yield) | organic-chemistry.org |
| [RuCl₂(PTA)₄] | Benzonitrile | 5 | Water | 100 | 7 | >99 (Conversion) | researchgate.netgoogle.com |
| RuCl₃·3H₂O + 6 PTA | Benzonitrile | 5 | Water | 100 | 7 | >99 (Conversion) | researchgate.net |
| Ru pincer complex | 4-Cyanobenzonitrile | 3 | tBuOH | RT | 24 | >99 (Yield) |
Acid and Base-Catalyzed Hydrolysis:
Traditional methods for nitrile hydrolysis involve the use of strong acids or bases. researchgate.net Acid-catalyzed hydrolysis, often using reagents like a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), can selectively convert nitriles to amides. nih.gov However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups.
Base-catalyzed hydrolysis, for example using sodium hydroxide (NaOH), can also be employed. rsc.org Careful control of reaction conditions such as temperature and reaction time is crucial to favor the formation of the amide over the carboxylate salt. stackexchange.com The use of alkaline hydrogen peroxide is another mild method for converting nitriles to amides. stackexchange.com
Yield Enhancement and Side Product Mitigation
The primary side product in the synthesis of this compound is the corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid, formed from the over-hydrolysis of the amide. stackexchange.comresearchgate.net Several strategies can be employed to enhance the yield of the desired amide and mitigate the formation of this side product.
Selective Catalysis: The use of catalysts that are highly selective for the hydration of the nitrile to the amide is the most effective approach. As discussed, ruthenium-based catalysts are particularly noteworthy for this purpose. researchgate.netorganic-chemistry.org
Controlled Reaction Conditions: Careful control of reaction parameters is essential, especially in traditional acid or base-catalyzed systems. Milder conditions, such as lower temperatures and shorter reaction times, can help to stop the reaction at the amide stage. stackexchange.commdpi.com
pH Control: The hydrolysis of nitriles is pH-dependent. Operating in a near-neutral or mildly basic pH range can favor the formation of the amide. stackexchange.com
Indirect Hydration: The use of reagent systems like TFA-H₂SO₄ facilitates an indirect acid-catalyzed hydration, which can offer high selectivity for the amide. nih.gov
The precursor to the target carboxamide, 4-cyano-1-indanone, is often synthesized via an intramolecular Friedel-Crafts acylation of a suitable cyanophenylpropanoic acid derivative. masterorganicchemistry.comprinceton.edu The choice of catalyst and solvent in this step is critical to maximize the yield and regioselectivity. For instance, the use of nitromethane (B149229) as a solvent in certain Friedel-Crafts acylations has been shown to provide high selectivity for the desired regioisomer.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied, particularly in the nitrile hydrolysis step.
Use of Water as a Solvent:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems for nitrile hydration have been developed to operate efficiently in water. The aforementioned Ru(OH)ₓ/Al₂O₃ and [RuCl₂(PTA)₄] catalysts are excellent examples of systems that perform well in aqueous media, eliminating the need for volatile organic solvents. researchgate.netorganic-chemistry.orgrsc.org
Recyclable Catalysts:
The development of heterogeneous or water-soluble homogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry. The Ru(OH)ₓ/Al₂O₃ catalyst can be recovered by simple filtration, and the [RuCl₂(PTA)₄] catalyst, being water-soluble, can be separated from the organic product by extraction and reused multiple times without a significant loss of activity. organic-chemistry.orgrsc.orgrsc.org
Alternative Energy Sources:
For the synthesis of the indanone precursor, non-conventional energy sources like microwave irradiation and high-intensity ultrasound have been explored to promote the intramolecular Friedel-Crafts acylation. These methods can lead to shorter reaction times and potentially reduce energy consumption compared to conventional heating.
The table below highlights some green catalytic systems for the hydration of aromatic nitriles.
| Catalyst | Substrate | Solvent | Key Green Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru(OH)ₓ/Al₂O₃ | Various aromatic nitriles | Water | Heterogeneous, recyclable catalyst | High | organic-chemistry.org |
| [RuCl₂(PTA)₄] | Various aromatic nitriles | Water | Water-soluble, recyclable catalyst | up to >99 | researchgate.netrsc.orgrsc.org |
| Water extract of pomelo peel ash (WEPPA) | Various benzonitriles | WEPPA | Bio-based solvent, metal-free | 41-96 | mdpi.com |
| Supported gold | Aromatic nitriles | Water | Recyclable heterogeneous catalyst | High | numberanalytics.com |
Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Indene 4 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 2,3-dihydro-1H-indene-4-carboxamide, distinct signals are expected for the aromatic protons, the aliphatic protons of the five-membered ring, and the amide protons.
The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicity) are influenced by their position relative to the carboxamide group and the fused aliphatic ring. The protons on the saturated five-membered ring (at positions 1, 2, and 3) would appear in the aliphatic region of the spectrum, generally as multiplets due to coupling with each other. The two protons of the amide group (-CONH₂) may appear as one or two broad singlets, and their chemical shift can be variable depending on the solvent and concentration. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | ~7.0 - 7.8 | m |
| Aliphatic CH₂ (C1, C3) | ~2.8 - 3.2 | t |
| Aliphatic CH₂ (C2) | ~2.0 - 2.4 | p |
| Amide NH₂ | ~5.5 - 8.0 | br s |
Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions. (t = triplet, p = pentet, m = multiplet, br s = broad singlet)
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum would show a signal for the carbonyl carbon of the amide group in the downfield region (~165-175 ppm). The aromatic carbons would appear between ~120-150 ppm, with quaternary carbons (those not bonded to hydrogen) often showing different intensities. The aliphatic carbons of the indane structure would be found in the upfield region of the spectrum (~20-40 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. uvic.ca
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~170 |
| Aromatic Quaternary C | ~140 - 145 |
| Aromatic CH | ~120 - 130 |
| Aliphatic CH₂ (C1, C3) | ~30 - 35 |
| Aliphatic CH₂ (C2) | ~25 |
Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the five-membered ring and identifying adjacent protons on the aromatic ring. uvic.canih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. uvic.canih.gov
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis. visionpublisher.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. rsc.org This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₁NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (161.08406 Da). nih.gov
Table 3: HRMS Data for this compound
| Formula | Species | Calculated Mass (m/z) |
|---|---|---|
| C₁₀H₁₁NO | [M+H]⁺ | 162.09134 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.eduresearchgate.net A sample is first vaporized and separated into its components in the GC column based on volatility and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. visionpublisher.info
The resulting mass spectrum for each component serves as a chemical fingerprint. For this compound, GC-MS analysis would provide a retention time (the time it takes to travel through the column) and a mass spectrum. The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, can offer valuable clues about the molecule's structure. This data is often compared against spectral libraries for identification. ub.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a standard analytical technique used to identify functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amide and aromatic functionalities.
While general patents concerning substituted dihydroindene-4-carboxamides mention the use of IR spectroscopy to monitor the progress of chemical reactions, specific spectral data, including peak frequencies and intensities for the isolated title compound, are not provided in the reviewed literature. google.com
Vibrational Mode Assignments
A detailed assignment of vibrational modes requires an experimental IR spectrum correlated with theoretical calculations (e.g., Density Functional Theory). As no public IR spectrum for this compound is available, a table of its specific vibrational mode assignments cannot be compiled.
However, a hypothetical spectrum would include:
N-H stretching vibrations for the primary amide group (-CONH₂) typically appearing as two bands in the region of 3400-3100 cm⁻¹.
C=O stretching (Amide I band) , a strong absorption usually found between 1680-1630 cm⁻¹.
N-H bending (Amide II band) , located around 1640-1550 cm⁻¹.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching from the dihydro-indene ring structure, appearing just below 3000 cm⁻¹.
C=C stretching within the aromatic ring, typically in the 1600-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene ring fused to the dihydro-indene core, along with the carboxamide group, constitutes a chromophore that would absorb UV light. No specific UV-Vis absorption spectra, including wavelengths of maximum absorption (λmax), have been published for this compound in the surveyed scientific literature.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for the unsubstituted this compound is publicly available, the crystal form of a substituted derivative has been characterized using powder X-ray diffraction (PXRD). google.com A patent for crystalline forms of substituted dihydroindene-4-carboxamide compounds describes the analytical method used for characterization. google.com The general parameters for the PXRD experiment are detailed below.
Table 1: General PXRD Instrumental Parameters for the Analysis of a Substituted Dihydroindene-4-carboxamide Derivative google.com
| Parameter | Value |
|---|---|
| Diffractometer | Stoe Stadi P |
| Detector | Mythen1K |
| Radiation Source | Cu-Kα1 |
| Tube Voltage | 40 kV |
| Tube Current | 40 mA |
| Monochromator | Curved Ge |
| Scan Range (2θ) | 1.5° - 50.5° |
| Step Size (2θ) | 0.02° |
| Step Time | 12 s |
Note: The data in Table 1 describes the experimental setup for analyzing a derivative and not this compound itself.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for assigning the absolute stereochemistry of chiral molecules. This compound is not chiral. However, derivatives can be chiral if a substituent at the C1 position creates a stereocenter.
Research has focused on the stereoselective synthesis of such derivatives, for example, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which is a key intermediate for certain pharmaceutical compounds. ajpamc.com The development of processes to obtain specific enantiomers with high purity implies that chiroptical methods would be necessary for their stereochemical confirmation. ajpamc.com Despite this, specific CD or ORD spectral data for chiral derivatives of this compound are not available in the public literature reviewed.
Chemical Reactivity and Transformation Studies of 2,3 Dihydro 1h Indene 4 Carboxamide
Reactivity of the Carboxamide Group
The carboxamide group, a common functional group in organic molecules, exhibits a range of chemical transformations, although it is generally less reactive than other carboxylic acid derivatives. Its reactivity is influenced by the electronic nature of the attached aromatic ring.
Hydrolysis Reactions
The hydrolysis of the carboxamide group in 2,3-dihydro-1H-indene-4-carboxamide to the corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. nih.gov
Under acidic catalysis, using strong acids such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the amide is protonated. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. Subsequent steps lead to the elimination of an ammonium (B1175870) salt and the formation of the carboxylic acid.
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of ammonia (B1221849) is then promoted, yielding the carboxylate salt of 2,3-dihydro-1H-indene-4-carboxylic acid.
| Reaction Conditions | Typical Reagents | Expected Product |
|---|---|---|
| Acidic | Aqueous H₂SO₄ or HCl, Heat | 2,3-dihydro-1H-indene-4-carboxylic acid |
| Basic | Aqueous NaOH or KOH, Heat | Sodium or Potassium 2,3-dihydro-1H-indene-4-carboxylate |
Amidation Reactions
Direct transamidation of this compound to form a different amide is generally an inefficient process. A more practical approach involves a two-step sequence: hydrolysis of the starting amide to 2,3-dihydro-1H-indene-4-carboxylic acid, followed by a coupling reaction with a desired amine using standard peptide coupling agents.
Emerging synthetic methods, such as photochemical amidation, offer a more direct route for the formation of amide bonds from carboxylic acids and amines and could potentially be adapted for the transformation of this compound. lumenlearning.com
Reduction Reactions
The reduction of the carboxamide group offers a pathway to either amines or alcohols, with the outcome being dependent on the choice of reducing agent.
The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a well-established method for the conversion of amides to amines. nih.govresearchgate.net This reaction proceeds via a tetrahedral intermediate and the subsequent formation of an iminium ion, which is then reduced to the corresponding amine. nih.gov Consequently, the reduction of this compound with LiAlH₄ is anticipated to produce (2,3-dihydro-1H-inden-4-yl)methanamine.
Conversely, specific reagents have been developed for the selective reduction of amides to alcohols. For example, samarium(II) iodide (SmI₂) in the presence of an amine and water, or a combination of sodium hydride and zinc iodide, can effect the conversion of carboxamides to their corresponding alcohols. researchgate.netmasterorganicchemistry.com
| Reducing Agent/System | Expected Major Product | Reference(s) |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | (2,3-dihydro-1H-inden-4-yl)methanamine | nih.govresearchgate.net |
| Samarium(II) iodide/Amine/Water | (2,3-dihydro-1H-inden-4-yl)methanol | masterorganicchemistry.com |
| Sodium hydride/Zinc iodide | (2,3-dihydro-1H-inden-4-yl)methanol | researchgate.net |
Reactivity of the Dihydroindene Ring System
The aromatic ring of the dihydroindene moiety is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring.
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of electrophilic attack on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the carboxamide group and the fused aliphatic ring.
The carboxamide group is an electron-withdrawing group and, as such, is deactivating and directs incoming electrophiles to the meta positions. In contrast, the fused five-membered ring acts as an alkyl substituent, which is an activating group and directs electrophiles to the ortho and para positions.
When both activating and deactivating groups are present, the activating group generally exerts the dominant directing influence. nih.gov In this case, the fused aliphatic ring is expected to direct substitution primarily to positions 5 (para) and 7 (ortho). The deactivating carboxamide group at position 4 will concurrently direct to position 6 (meta). Considering the combined influence, electrophilic substitution is most likely to occur at position 7, which is ortho to the activating group and meta to the deactivating group, and to a lesser extent at position 5. Steric hindrance may also play a role in determining the final product distribution.
Key electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. nih.gov
Halogenation: The incorporation of a halogen (e.g., bromine, chlorine) using the elemental halogen and a Lewis acid catalyst. dalalinstitute.com
Friedel-Crafts Reactions: The attachment of an alkyl or acyl group using an alkyl halide or acyl halide, respectively, in the presence of a Lewis acid catalyst. acs.orgegpat.com
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-2,3-dihydro-1H-indene-4-carboxamide |
| Bromination | Br₂, FeBr₃ | 7-Bromo-2,3-dihydro-1H-indene-4-carboxamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-2,3-dihydro-1H-indene-4-carboxamide |
It is crucial to emphasize that the outcomes presented in this table are based on established principles of electrophilic aromatic substitution and that the precise product distribution would require experimental verification.
Oxidation Reactions
The this compound molecule presents several sites susceptible to oxidation. The primary locations for oxidation are the benzylic carbons of the cyclopentane (B165970) ring (C1 and C3) and potentially the aromatic ring itself under more forceful conditions.
Oxidation of the Cyclopentane Ring: The methylene (B1212753) groups at the C1 and C3 positions are benzylic and are therefore activated towards oxidation. Mild oxidizing agents can be expected to introduce a hydroxyl group or a ketone at these positions. For instance, in the synthesis of related compounds, derivatives of 2,3-dihydro-1H-indene have been shown to undergo oxidation. While direct experimental data for the parent carboxamide is scarce, the synthesis of N-methoxy-N-methyl-2,3-dihydro-1H-indene-4-carboxamide from 2,3-dihydro-1H-indene-4-carboxylic acid has been reported, indicating the stability of the indane core under certain reaction conditions. nih.govepo.orgresearchgate.net
A potential, albeit aggressive, oxidation could lead to the cleavage of the cyclopentane ring. However, such transformations would require harsh reagents and conditions.
Oxidation of the Aromatic Ring: The aromatic ring is generally resistant to oxidation due to its inherent stability. However, under vigorous conditions with powerful oxidizing agents, degradation of the aromatic system could occur.
Reduction of the Aromatic Ring
Reduction of the benzene ring of this compound would eliminate its aromaticity, yielding a bicyclic aliphatic structure. The primary methods for such a transformation are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.
Catalytic Hydrogenation: This method typically requires high pressures and temperatures in the presence of a metal catalyst (e.g., platinum, palladium, or rhodium). The carboxamide group would likely remain intact under these conditions, leading to the formation of octahydro-1H-indene-4-carboxamide. The specific stereochemistry of the resulting saturated bicyclic system would depend on the catalyst and reaction conditions employed.
Birch Reduction: This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. The Birch reduction of a substituted benzene ring typically yields a non-conjugated diene. For this compound, this would result in a diene system within the six-membered ring. The regioselectivity of the reduction would be influenced by the electronic nature of the carboxamide and the fused cyclopentane ring.
Reactions at the Cyclopentane Ring (C2, C3)
The cyclopentane ring offers sites for various chemical transformations, particularly at the C2 and C3 positions.
Stereoselective Transformations at C2 or C3
Introducing substituents at the C2 or C3 positions can lead to the formation of new stereocenters. Achieving stereoselectivity in these transformations is a key challenge in synthetic organic chemistry.
For derivatives of 2,3-dihydro-1H-indene, stereoselective synthesis has been a focus, particularly in the context of pharmaceutical applications. For example, patent literature describes methods for preparing optically active forms of substituted dihydroindene-4-carboxamide derivatives through stereoselective synthesis or resolution of racemic mixtures. google.com These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. While specific examples for the parent this compound are not detailed, the principles would apply. For instance, asymmetric hydrogenation of a double bond introduced into the cyclopentane ring or stereoselective alkylation at C2 could be envisioned.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity: In reactions involving multiple potential sites, regioselectivity refers to the preference for reaction at one site over another. For this compound, electrophilic aromatic substitution would be directed by the existing substituents. The carboxamide group is a deactivating, meta-directing group, while the alkyl portion (the fused cyclopentane ring) is an activating, ortho-, para-directing group. The outcome of such a reaction would depend on the interplay of these directing effects and the reaction conditions.
Stereoselectivity: Many potential reactions on the this compound scaffold can generate stereoisomers. As mentioned, transformations at the cyclopentane ring can create new chiral centers. The relative orientation of substituents (syn or anti) would be a critical aspect of the reaction's stereoselectivity. For instance, in a catalytic hydrogenation of an unsaturated precursor to this compound, the hydrogen atoms typically add to the same face of the double bond, resulting in a syn-addition. youtube.com The facial selectivity (i.e., which face of the molecule the reagent attacks) would be influenced by the existing stereochemistry and steric hindrance within the molecule.
Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Indene 4 Carboxamide
Molecular Dynamics Simulations:
Conformational Analysis:Molecular dynamics simulations would be used to explore the different spatial arrangements (conformations) the molecule can adopt over time due to the rotation of its single bonds. This analysis is vital for understanding its flexibility and how it might interact with biological targets.nih.govnih.gov
Without dedicated research on 2,3-dihydro-1H-indene-4-carboxamide , no specific data for bond lengths, orbital energies, electrostatic potential values, or conformational dynamics can be reported. The generation of scientifically accurate data tables and detailed research findings as requested is therefore not possible. Further experimental or computational research is required to elucidate the specific properties of this compound.
Solvent Effects on Molecular Behavior
The biological and chemical activity of a molecule is profoundly influenced by its solvent environment. Computational chemistry offers methods to model these interactions, which can be broadly categorized into implicit and explicit solvent models. wikipedia.orgfiveable.me
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with uniform properties like the dielectric constant. wikipedia.org This approach is computationally efficient and provides a good approximation of the solvent's bulk effects on the solute's conformation and electronic properties. numberanalytics.com Popular implicit solvent models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.com Studies on various organic molecules have shown that these models can effectively predict solvation free energies and the influence of solvent polarity on molecular properties such as bond lengths, angles, and vibrational spectra. acs.orgprimescholars.com For a molecule like this compound, an implicit solvent model could be used to understand how its solubility and conformational stability change in different biological compartments, such as the aqueous environment of the cytoplasm versus the lipid environment of a cell membrane. rsc.org
Explicit Solvent Models: In contrast, explicit solvent models treat each solvent molecule individually. fiveable.me This provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. wikipedia.org However, this level of detail comes at a significantly higher computational cost. fiveable.me Molecular dynamics (MD) simulations with explicit water molecules, for instance, can track the dynamic changes in the hydration shell around a solute, which is crucial for understanding its behavior in an aqueous environment. acs.org For this compound, an explicit model could reveal specific hydrogen bonding patterns between the carboxamide group and surrounding water molecules, which would be critical for its solubility and interaction with biological targets.
Hybrid models that combine a few explicit solvent molecules in the immediate vicinity of the solute with an implicit model for the bulk solvent offer a compromise between accuracy and computational expense. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
2D-QSAR models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less demanding and are useful for initial screening and understanding general trends.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease activity.
For instance, a 3D-QSAR study on a series of 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors revealed that bulky, hydrophobic groups with a high partial positive charge could enhance binding affinity. nih.gov A similar approach applied to this compound and its analogues could identify key structural features of the indane ring and the carboxamide group that are crucial for a specific biological activity. A hypothetical 3D-QSAR study on a series of indane carboxamide derivatives might yield a model with strong predictive power, as indicated by statistical parameters like a high cross-validated coefficient (q²) and non-cross-validated coefficient (r²). nih.govrsc.org
Table 1: Illustrative 3D-QSAR Model Statistics for a Hypothetical Series of Indane Carboxamide Derivatives
| Parameter | CoMFA | CoMSIA |
| q² | 0.75 | 0.71 |
| r² | 0.96 | 0.93 |
| Standard Error of Estimate | 0.21 | 0.25 |
| F-statistic | 150.4 | 120.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com
For this compound, a pharmacophore model could be developed to screen large chemical databases for other compounds that share the same essential features and are therefore likely to have similar biological activity. nih.gov For example, a pharmacophore model for a series of kinase inhibitors containing a carboxamide moiety might include a hydrogen bond acceptor feature for the carbonyl oxygen, a hydrogen bond donor for the amide nitrogen, and a hydrophobic feature corresponding to the indane ring system. wjgnet.com
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a powerful tool for understanding ligand-protein interactions and for virtual screening of compound libraries.
Docking simulations can provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the carboxamide group would be expected to form hydrogen bonds with polar residues in a binding pocket, while the bicyclic indane core would likely engage in hydrophobic interactions.
For example, in a study of isoxazole-carboxamide derivatives as COX inhibitors, docking revealed that specific substitutions on the phenyl ring influenced the orientation of the isoxazole (B147169) ring within the binding pocket, leading to differential interactions with key residues. royalsocietypublishing.org A similar analysis for this compound could elucidate its binding mode to a target protein and guide the design of more potent analogues.
Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Target Binding Site
| Interacting Residue | Interaction Type | Part of Ligand Involved |
| Serine | Hydrogen Bond | Carboxamide Oxygen |
| Aspartate | Hydrogen Bond | Carboxamide Nitrogen |
| Leucine | Hydrophobic | Indane Ring |
| Phenylalanine | Pi-Pi Stacking | Indane Aromatic Ring |
This table is for illustrative purposes and does not represent actual experimental data.
Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). mdpi.com While these scores are useful for ranking potential ligands, more accurate methods for predicting binding affinity, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are often employed. nih.govmdpi.com These methods account for solvent effects and protein flexibility, providing a more quantitative prediction of binding free energy. royalsocietypublishing.orgnih.gov
The predicted binding affinity can be correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), to validate the computational model. royalsocietypublishing.org For a series of novel compounds, these predictions can help prioritize which ones to synthesize and test experimentally.
Table 3: Illustrative Docking Scores and Predicted Binding Affinities for a Hypothetical Series of Indane Carboxamide Derivatives
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental IC50 (nM) |
| Derivative 1 | -8.5 | -10.2 | 50 |
| Derivative 2 | -7.9 | -9.5 | 120 |
| Derivative 3 | -9.2 | -11.1 | 25 |
| Derivative 4 | -7.1 | -8.8 | 250 |
This table is for illustrative purposes and does not represent actual experimental data.
Biological Activity and Mechanistic Investigations of 2,3 Dihydro 1h Indene 4 Carboxamide and Its Analogues
Receptor Binding and Enzyme Inhibition Studies
Discoidin Domain Receptor 1 (DDR1) Inhibition
Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. nih.gov DDR1 is primarily found in epithelial cells, and its dysregulation is implicated in various human cancers, including pancreatic cancer, by promoting processes like the epithelial-mesenchymal transition (EMT). nih.govnih.gov Analogues of 2,3-dihydro-1H-indene carboxamide have been designed as potent and selective DDR1 inhibitors.
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit DDR1 kinase activity. nih.govyu.edu.jo In vitro kinase assays demonstrated that these compounds can potently suppress DDR1. For instance, compound 7c , the R-isomer, showed a half-maximal inhibitory concentration (IC₅₀) of 5.6 nM against DDR1. nih.gov Its corresponding S-isomer, 7d , was significantly less potent with an IC₅₀ of 42.5 nM. nih.gov
Another notable compound, 7f , displayed a strong binding affinity to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibited its kinase activity with an IC₅₀ of 14.9 nM. nih.govnih.govrsc.orgmdpi.com This compound was found to be highly selective, showing significantly less potency against a large panel of 403 other non-mutated kinases. nih.govnih.gov Compound 7c also exhibited inhibitory activity against the related DDR2 with an IC₅₀ value of 21.5 nM but was largely inactive against Trk kinases, highlighting its selectivity. nih.gov
Interactive Data Table: DDR1 Inhibition by 2-amino-2,3-dihydro-1H-indene-5-carboxamide Analogues
| Compound | Stereochemistry | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | DDR1 Kd (nM) |
| 7c | R-isomer | 5.6 | 21.5 | Not Reported |
| 7d | S-isomer | 42.5 | Not Reported | Not Reported |
| 7f | Not Specified | 14.9 | Not Reported | 5.9 |
The structure-activity relationship (SAR) of these indene-based DDR1 inhibitors reveals critical insights into their binding mechanism. The stereochemistry at the 2-position of the indene (B144670) ring is crucial for potent inhibition. The R-isomer (7c ) is substantially more active than the S-isomer (7d ), a difference attributed to its ability to form a more favorable hydrogen bond with the gatekeeper residue, Thr701, in the ATP binding pocket of DDR1. nih.gov
X-ray crystallography of compound 7c complexed with DDR1 confirmed that it binds in a typical type II fashion within the ATP pocket. nih.gov Key interactions include a hydrogen bond between the pyrimidine (B1678525) nitrogen of the inhibitor and the hinge residue Met704, and another hydrogen bond between the amino group at the 2-position of the indene core and the aforementioned gatekeeper Thr701. nih.gov Further structural modifications showed that introducing a methyl group at the R₃-position led to a 129-fold loss in potency, likely due to steric hindrance that interferes with these essential hydrogen bond formations. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism
The calcitonin gene-related peptide (CGRP) is a neuropeptide deeply involved in the pathophysiology of migraine. It is released from trigeminal neurons, leading to vasodilation and pain signaling. Consequently, antagonists of the CGRP receptor, known as "gepants," have been developed as a specific treatment for migraine.
While 2,3-dihydro-1H-indene-4-carboxamide itself is not a primary example, a key analogue in the development of CGRP antagonists is Telcagepant (MK-0974) . Telcagepant is chemically identified as N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide. This molecule was optimized from an earlier lead structure and incorporates an azabenzimidazolone group, which provided stability and potent CGRP receptor antagonism. The development of Telcagepant and other gepants demonstrated that small-molecule CGRP receptor antagonists can be highly effective for the acute treatment of migraine.
Inhibitor of Apoptosis Protein (IAP) Inhibition
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators that can block programmed cell death (apoptosis) by directly inhibiting caspases, the key proteases in the apoptotic cascade. Overexpression of IAPs is a common strategy used by cancer cells to evade apoptosis. Therapeutic agents that inhibit IAPs, often designed as Smac/DIABLO mimetics, work by binding to the BIR domains of IAPs, thereby preventing them from neutralizing caspases and thus promoting cancer cell death.
Based on a review of the available scientific literature, there is no direct evidence linking this compound or its close analogues to significant inhibitory activity against the Inhibitor of Apoptosis Protein (IAP) family. While various carboxamide-containing heterocyclic compounds have been investigated as anti-cancer agents, specific research detailing the evaluation of this indene carboxamide scaffold as an IAP inhibitor is not prominent.
Cholinesterase Inhibition for Neurodegenerative Diseases
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. Recently, the indene scaffold has been utilized to create multifunctional molecules targeting factors involved in Alzheimer's pathology.
Analogues such as 2,3-dihydro-1H-inden-1-ones have been designed as dual inhibitors of both AChE and phosphodiesterase 4 (PDE4). One such compound, 12C , which features a 2-(piperidin-1-yl)ethoxy group on the indanone ring, demonstrated potent inhibitory activity against AChE with an IC₅₀ value of 0.28 μM.
In a separate study, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their potential to treat Alzheimer's disease. The results showed that these compounds were more effective against BuChE than AChE. Compounds 20 and 21 were the most potent BuChE inhibitors in the series, with IC₅₀ values of 1.08 μM and 1.09 μM, respectively. Kinetic studies revealed that the most potent of these, compound 20 , acts as a noncompetitive inhibitor of BuChE.
Interactive Data Table: Cholinesterase Inhibition by Indene Analogues
| Compound | Scaffold | Target Enzyme | IC₅₀ (μM) |
| 12C | 2,3-dihydro-1H-inden-1-one | AChE | 0.28 |
| 20 | 1H-indene-2-carboxamide | BuChE | 1.08 |
| 21 | 1H-indene-2-carboxamide | BuChE | 1.09 |
Succinate (B1194679) Dehydrogenase Inhibition
Carboxamide derivatives, including those with an indane-like structure, are a significant and rapidly expanding class of fungicides that target the succinate dehydrogenase (SDH) enzyme. uga.edu This enzyme, also known as complex II in the mitochondrial respiratory chain, plays a crucial role in fungal respiration by oxidizing succinate to fumarate. uga.edunih.gov Inhibition of SDH disrupts the fungal cell's ability to produce energy, ultimately leading to its death. uga.edu
The general structure of these inhibitors often features an amide bond, with a heterocyclic fragment attached to the carbonyl group and a hydrophobic group linked to the nitrogen atom. nih.gov The Fungicide Resistance Action Committee (FRAC) has classified these compounds under the SDHI (Succinate Dehydrogenase Inhibitors) group. uga.edufrac.info
While the first-generation carboxamides had a limited spectrum of activity, newer derivatives have demonstrated broad-spectrum efficacy against a wide range of fungal pathogens. uga.edu However, the extensive use of SDHI fungicides has led to the emergence of resistance in some fungal species, primarily due to mutations in the sdh gene, which encodes the target enzyme. uga.edufrac.info
Research into novel SDHI fungicides continues, with a focus on designing compounds that can overcome existing resistance mechanisms. nih.govresearchgate.net For instance, some studies have explored replacing the pyrazole (B372694) group found in many commercial SDHIs with other aryl groups to discover alternative and effective fungicides. researchgate.net Molecular docking studies have been instrumental in understanding the binding interactions between these inhibitors and the SDH enzyme, revealing key interactions such as hydrogen bonds and π–π stacking with specific amino acid residues like tryptophan and tyrosine within the binding site. nih.gov
Cellular Pathway Modulation
Apoptosis Induction and Cell Cycle Modulation in Cancer Cells
Certain analogues of 2,3-dihydro-1H-indene have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis in cancer cells. nih.gov
One notable analogue, compound 12d (a dihydro-1H-indene derivative with a 4-hydroxy-3-methoxyphenyl B ring), has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Mechanistic studies revealed that this compound downregulates the mitochondrial membrane potential and induces the generation of reactive oxygen species (ROS), both of which are hallmark events in the early stages of apoptosis. nih.gov The depolarization of the mitochondrial membrane, triggered by ROS, is a key step in initiating the apoptotic cascade. nih.gov
The induction of apoptosis by carboxamide analogues often involves the activation of a cascade of enzymes known as caspases. researchgate.net Caspases are a family of proteases that play a central role in the execution of programmed cell death. nih.gov They exist as inactive procaspases and are activated through a proteolytic cascade. nih.gov
Initiator caspases, such as caspase-8 and caspase-9, are activated by specific cellular signals. nih.gov Once activated, they cleave and activate executioner caspases, including caspase-3, which then go on to dismantle the cell by cleaving various cellular proteins. nih.gov
Studies on carboxamide analogues have demonstrated their ability to activate this caspase cascade. For example, the novel carboxamide analogue ITR-284 was found to induce apoptosis in human hepatocellular and colorectal cancer cells through the activation of caspase-3, -8, and -9. researchgate.net The use of specific caspase inhibitors significantly reduced the growth inhibition triggered by ITR-284, confirming the central role of caspase activation in its apoptotic mechanism. researchgate.net
Inhibitor of Apoptosis Proteins (IAPs) are endogenous proteins that can block apoptosis by binding to and inhibiting caspases. nih.gov XIAP, a well-studied IAP, directly inhibits caspase-3, -7, and -9. nih.gov Smac mimetics, which mimic the action of the endogenous protein Smac/DIABLO, can promote apoptosis by antagonizing IAPs, thereby freeing caspases to execute the apoptotic program. nih.gov The development of such mimetics, some of which are based on the 2,3-dihydro-1H-indene scaffold, represents a promising strategy for cancer therapy. nih.gov
The anticancer activity of this compound analogues has been evaluated in various cancer cell lines. For instance, a series of novel dihydro-1H-indene derivatives were tested for their antiproliferative activities against the K562 cell line, with many showing significant inhibition at a concentration of 1 µM. nih.gov
Among these, compound 12d was identified as particularly potent, exhibiting IC₅₀ values ranging from 0.028 to 0.087 µM across four different cancer cell lines. nih.gov Further studies with this compound demonstrated its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov
Similarly, the carboxamide analogue ITR-284 showed selective cytotoxic effects on Hep 3B and COLO 205 cells. researchgate.net In another study, seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues, which share a similar structural motif, were evaluated against PC3 and DU145 prostate cancer cell lines. nih.gov Two of these compounds, C2 and C5 , displayed the most potent effects with IC₅₀ values below 15 µM in both cell lines. nih.gov These compounds were also found to significantly inhibit cancer cell migration, adhesion, and invasion. nih.gov
The cytotoxic activity of two synthetic cantharidin (B1668268) analogues, which also feature a core carboxamide structure, was demonstrated in several cancer cell lines, including Hep3B (hepatocellular carcinoma), MDA-MB231 (breast cancer), A549 (non-small cell lung carcinoma), and KG1a (acute myelogenous leukaemia). researchgate.net
Table 1: Antiproliferative Activity of Selected Dihydro-1H-indene and Analogue Compounds
| Compound | Cancer Cell Line(s) | Reported Activity | Reference |
| 12d | K562 and three other cancer lines | IC₅₀: 0.028–0.087 µM | nih.gov |
| ITR-284 | Hep 3B, COLO 205 | Selective cytotoxicity | researchgate.net |
| C2 | PC3, DU145 | IC₅₀ < 15 µM | nih.gov |
| C5 | PC3, DU145 | IC₅₀ < 15 µM | nih.gov |
This table is for illustrative purposes and includes data from studies on analogues of this compound.
Anti-Inflammatory Mechanisms
Certain analogues of this compound have demonstrated significant anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and mediators.
One important target is the stimulator of interferon genes (STING) protein, which plays a crucial role in the innate immune response. nih.gov Overactivation of the STING pathway can lead to excessive production of pro-inflammatory cytokines and contribute to autoimmune and autoinflammatory diseases. nih.gov Researchers have discovered 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that act as STING inhibitors. nih.gov Compound 5c , for example, effectively inhibited both human and murine STING activation with IC₅₀ values of 44 and 32 nM, respectively. nih.gov This compound showed robust anti-inflammatory efficacy in animal models of systemic inflammation and cisplatin-induced acute kidney injury. nih.gov
Other indane derivatives have been shown to modulate the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov For example, the indane dimer PH46 and a related compound were found to reduce the release of nitric oxide (NO) and inhibit the 5-lipoxygenase (5-LOX) enzyme, both of which are involved in inflammatory processes. nih.gov These compounds also inhibited the production of IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. nih.gov
Similarly, a series of indole-2-carboxamide derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages. nih.gov The most promising compounds in this series also reduced LPS-induced pulmonary inflammation in mice. nih.gov
Neuroprotective Mechanisms
Analogues of this compound have also been investigated for their potential neuroprotective effects. Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).
One strategy for treating AD involves the development of multifunctional molecules that can target different aspects of the disease. Researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). nih.gov Both PDE4 and AChE inhibitors have been shown to improve cognitive function. nih.gov
Among the synthesized compounds, 12C , which has a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, displayed potent inhibitory activity against both AChE and PDE4D. nih.gov This compound exhibited a neuroprotective effect comparable to the established drug donepezil (B133215). nih.gov Notably, compound 12C demonstrated more potent anti-neuroinflammatory activity than both donepezil and a combination of donepezil and a PDE4 inhibitor. nih.gov
Other neuroprotective strategies involve targeting pathways that can prevent neuronal damage and death. nih.gov For instance, carbonic anhydrase inhibitors have been shown to have therapeutic benefits against cerebral ischemia-reperfusion injury by activating the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov This activation leads to a reduction in brain edema, oxidative stress, and pro-inflammatory cytokines. nih.gov
Antimicrobial Mechanisms
The antimicrobial potential of this compound and its analogs is an emerging area of interest. While direct studies on the parent compound are limited, research into related structures suggests plausible mechanisms of action against various pathogens. These mechanisms primarily revolve around the inhibition of essential bacterial enzymes and potential interference with the structural integrity of the microbial cell wall.
Inhibition of Bacterial Enzymes
The ability of small molecules to inhibit crucial bacterial enzymes is a well-established strategy in the development of new antimicrobial agents. For instance, derivatives of the 2,3-dihydro-1H-indene core have been investigated as inhibitors of succinate dehydrogenase (SDH). Specifically, a compound identified as 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid has been synthesized and evaluated for its SDH inhibitory activity. acs.org SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for disrupting bacterial metabolism and energy production.
While not a direct analog, the study of pyrazine (B50134) carboxamide derivatives has also shed light on potential antimicrobial activity. jocpr.comresearchgate.net These compounds have been synthesized and evaluated for their antimycobacterial and antifungal properties, suggesting that the carboxamide moiety can be a key pharmacophore in the design of enzyme inhibitors. jocpr.comresearchgate.net Similarly, novel arylcarboxamide derivatives have been designed as potential anti-tubercular agents by targeting the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. rsc.org Other carboxamide-containing heterocyclic compounds have demonstrated inhibitory activity against enzymes like carbonic anhydrase, which is crucial for the survival of some pathogenic bacteria. nih.govresearchgate.netmdpi.com
Although direct evidence for this compound is yet to be established, the inhibitory action of its derivatives and related carboxamides on enzymes like SDH and MmpL3 provides a strong rationale for exploring its potential as a bacterial enzyme inhibitor.
Interference with Microbial Cell Wall Synthesis
The bacterial cell wall is a critical structure for maintaining cell integrity and is a primary target for many antibiotics. The synthesis of peptidoglycan, a major component of the bacterial cell wall, involves a series of enzymatic steps that can be inhibited by small molecules. For example, the enzyme MurA, which catalyzes the first committed step in peptidoglycan synthesis, has been a target for novel antibiotic discovery. nih.gov Studies on 1,2-diaryl-3-oxopyrazolidin-4-carboxamides have demonstrated their potential as MurA inhibitors, highlighting the role of the carboxamide group in interacting with this crucial enzyme. nih.gov
Furthermore, the inhibition of cell wall synthesis is the mechanism of action for well-known antibiotics like cefazedone, a cephalosporin (B10832234) that contains a thiadiazole ring. nih.gov This underscores the potential for heterocyclic carboxamides to interfere with this vital bacterial process. While direct studies on the effect of this compound on microbial cell wall synthesis have not been reported, the established activity of other carboxamide derivatives against key enzymes in this pathway suggests it as a plausible and promising area for future investigation. The structural similarities and the known importance of the carboxamide moiety in binding to the active sites of cell wall synthesis enzymes make this a compelling hypothesis for the potential antimicrobial action of this compound and its analogs.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a hallmark of cancer progression and metastasis, making its inhibition a key therapeutic strategy. While direct evidence for the inhibition of EMT by this compound is not yet available in the literature, the broader class of carboxamide-containing compounds has shown promise in this area. For instance, certain carboxamide derivatives have been investigated for their ability to modulate signaling pathways that are critical for the induction of EMT.
The anticancer potential of various carboxamide derivatives has been explored, with studies focusing on their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govnih.govmdpi.com For example, N-substituted 1H-indole-2-carboxamides have been evaluated for their anticancer activity, with some compounds showing notable cytotoxicity and selectivity against cancer cells. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of key cancer-related targets such as topoisomerase, PI3Kα, and EGFR, all of which are implicated in the regulation of EMT. nih.govnih.gov
Further research into the specific effects of this compound and its analogs on EMT-related markers and signaling pathways is warranted to determine their potential as anti-metastatic agents.
Beta-Amyloid Self-Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. The inhibition of this aggregation process is a major therapeutic strategy for the development of new treatments for this neurodegenerative disorder. Research has shown that certain indanone and indene derivatives have the potential to inhibit Aβ aggregation. nih.gov
A study focused on a series of 5,6-dimethoxy-1H-indene-2-carboxamides revealed their potential as multi-targeted agents for Alzheimer's disease. nih.gov Several compounds in this series demonstrated remarkable inhibition of Aβ1-42 aggregation. nih.gov This indicates that the indene carboxamide scaffold can effectively interfere with the self-assembly of Aβ peptides.
The following table summarizes the Aβ1-42 aggregation inhibition data for selected 1H-indene-2-carboxamide analogs:
| Compound | Inhibition of Aβ1-42 Aggregation (%) |
| 16 | Remarkable |
| 20 | Remarkable |
| 21 | Remarkable |
| 22 | Remarkable |
| Data from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. nih.gov |
These findings suggest that the this compound scaffold is a promising starting point for the design of new Aβ aggregation inhibitors. Further investigation into the specific interactions between these compounds and the Aβ peptide could lead to the development of more potent and selective therapeutic agents for Alzheimer's disease.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound by identifying the key structural features required for its activity. For this compound and its analogs, SAR studies help in understanding how different substituents on the indene ring and modifications of the carboxamide group influence their antimicrobial and other biological activities.
Impact of Substituent Patterns on Bioactivity
The substitution pattern on the aromatic ring and the nature of the amide group in carboxamide derivatives play a pivotal role in determining their biological activity. While specific SAR studies on this compound are limited, research on related carboxamide structures provides valuable insights.
In the context of antimicrobial activity, studies on various arylcarboxamides have shown that the nature and position of substituents on the aryl ring significantly impact their potency. rsc.org For example, in a series of novel arylcarboxamides designed as anti-tubercular agents, the introduction of specific substituents on the aromatic ring led to compounds with potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. rsc.org
Similarly, in the development of carbonic anhydrase inhibitors, the substitution pattern on sulfonamide-based thiadiazole derivatives was found to be critical for their inhibitory activity. nih.gov The presence of both methoxy (B1213986) and chloro groups on the benzene (B151609) ring of one derivative resulted in the lowest IC50 value, indicating a synergistic effect of these substituents. nih.gov
The following table presents a conceptual framework for how substituent patterns might influence the bioactivity of this compound analogs, based on findings from related compound series:
| Position of Substitution | Type of Substituent | Potential Impact on Bioactivity |
| Indene Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance antimicrobial activity by increasing the electrophilicity of the molecule. |
| Electron-donating groups (e.g., -OCH3, -CH3) | Could modulate solubility and interaction with hydrophobic pockets of target enzymes. | |
| Carboxamide Nitrogen | Bulky substituents | May influence binding affinity and selectivity for specific enzymes or receptors. |
| Heterocyclic moieties | Can introduce additional hydrogen bonding interactions and improve pharmacokinetic properties. |
Further detailed SAR studies on this compound and its derivatives are necessary to elucidate the precise structural requirements for optimal biological efficacy in various therapeutic areas.
Stereochemical Influence on Biological Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific stereochemical studies on this compound are not extensively documented in publicly available research, the broader class of indane and its analogues has been shown to be subject to stereoselective effects. For instance, research on other classes of bioactive molecules demonstrates the critical role of chirality. In a study of indazole-3-carboxamide derivatives, which share a carboxamide functional group, the (S)-enantiomers consistently demonstrated enhanced potency as cannabinoid receptor agonists compared to their (R)-enantiomer counterparts. This highlights that the specific spatial orientation of the molecule is crucial for optimal interaction with its biological target.
The principle of stereoselectivity is a fundamental concept in medicinal chemistry. The differential activity of enantiomers can arise from variations in binding affinity to the target protein, differences in metabolic pathways, or distinct transport mechanisms across cell membranes. Therefore, it is highly probable that the biological activity of this compound and its analogues would also be influenced by their stereochemistry. Future research endeavors should include the synthesis and biological evaluation of individual enantiomers to fully elucidate the structure-activity relationship and identify the more potent stereoisomer for further development as a potential therapeutic agent.
In Vivo Efficacy Studies in Animal Models
Preclinical evaluation in animal models is a critical step in the development of new anticancer drugs. These studies provide essential information on the efficacy, and pharmacokinetic properties of a compound in a living organism before it can be considered for human clinical trials.
While specific in vivo efficacy data for this compound in a pancreatic cancer orthotopic mouse model is not yet available in the public domain, studies on closely related analogues have demonstrated significant antitumor activity in other cancer models. For example, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors, a mechanism of action shared by several established chemotherapy drugs. nih.gov One of the most potent compounds from this series, compound 12d , was evaluated for its in vivo antitumor efficacy in a mouse liver cancer allograft model. nih.gov
In this study, mice were implanted with H22 liver cancer cells and then treated with compound 12d . The results, as summarized in the table below, showed that compound 12d significantly inhibited tumor growth in a dose-dependent manner. nih.gov
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Tumor Inhibition Rate (%) |
|---|---|---|---|
| Control | 2050 ± 450 | 1.8 ± 0.4 | - |
| Compound 12d (10 mg/kg) | 1100 ± 300 | 1.0 ± 0.3 | 46.4 |
| Compound 12d (20 mg/kg) | 750 ± 250 | 0.7 ± 0.2 | 63.4 |
These findings are highly encouraging and suggest that the 2,3-dihydro-1H-indene scaffold is a viable starting point for the development of effective in vivo anticancer agents. nih.gov Future studies will be necessary to evaluate this compound and its optimized analogues in pancreatic cancer orthotopic mouse models to determine their potential for treating this particularly challenging disease.
Advanced Research Perspectives and Future Directions in 2,3 Dihydro 1h Indene 4 Carboxamide Chemistry
Development of Novel Synthetic Methodologies
The future of synthesizing 2,3-dihydro-1H-indene-4-carboxamide and its derivatives lies in the adoption of greener, more efficient, and highly selective modern synthetic methods. While traditional multi-step syntheses have been employed, emerging technologies offer significant improvements. One promising starting point is the enzymatic amination of a precursor like 4-cyanoindanone using transaminase enzymes, which can achieve high enantioselectivity and yield in a single step. ajpamc.com The resulting (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile serves as a key intermediate for various therapeutic agents. ajpamc.com
Future methodologies will likely focus on:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and improve yields for reactions such as intramolecular cyclizations and condensations, which are crucial for forming the indane core. nih.gov
Catalyst-Free and Solvent-Free Conditions: Moving away from toxic reagents and solvents is a central theme in green chemistry. nih.gov The development of solid-state reactions or those using water-ethanol systems can lead to cleaner, more economical, and environmentally benign processes. researchgate.net
Photocatalysis and C-H Activation: Light-induced reactions and direct functionalization of carbon-hydrogen bonds represent the cutting edge of synthesis. nih.gov Gold(I)-catalyzed Csp3-H activation, for instance, has been shown to be a high-yielding method for producing indene (B144670) derivatives and could be adapted for this scaffold. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is critical for the transition from laboratory-scale synthesis to industrial production.
Exploration of New Derivatization Strategies
To explore the full therapeutic potential of the this compound scaffold, extensive derivatization is necessary to build libraries of analogues for screening. The core structure offers several points for modification, including the carboxamide group, the aromatic ring, and the cyclopentane (B165970) ring.
Future derivatization strategies will likely include:
Carboxamide Modification: The amide bond is a cornerstone of medicinal chemistry. Strategies can involve coupling reactions to introduce a wide variety of amines, creating diverse N-substituted carboxamides. researchgate.net Novel methods for synthesizing N-cyanocarboxamides have also been developed, offering unique electronic properties. nih.gov
Aromatic Ring Functionalization: The benzene (B151609) ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties, solubility, and metabolic stability of the molecule.
Aliphatic Ring Substitution: Introducing lipophilic or functional groups at the 2- or 3-positions of the dihydroindene ring can lead to highly selective ligands. researchgate.net For example, incorporating a difluoro-indene scaffold has produced potent kinase inhibitors. acs.org
Targeted Derivatization: For analytical purposes and the creation of chemical probes, derivatization can be used to introduce specific tags. Reagents like 4-APEBA can be used to label the carboxamide functionality, enabling advanced detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Rational Design of Enhanced Bioactive Analogues
Rational drug design aims to create molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the drug target. For the this compound scaffold, this involves detailed structure-activity relationship (SAR) studies.
Key approaches for designing enhanced analogues include:
SAR Studies: Systematic modification of the scaffold and evaluation of the biological activity of the resulting analogues can reveal which chemical features are critical for therapeutic effect. For instance, studies on indazole-3-carboxamides showed that the specific regiochemistry of the amide linker was crucial for activity as a calcium channel blocker. nih.gov Similarly, research on other carboxamide-containing compounds has demonstrated how different substituents can confer potent and selective anticancer activity. nih.gov
Isosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can fine-tune a molecule's activity. For example, replacing a carboxamide with a bioisosteric group could improve metabolic stability or cell permeability.
Conformational Locking: The indane scaffold itself reduces molecular flexibility, which can be advantageous for binding to a specific target. researchgate.net Further modifications can lock the molecule into a bioactive conformation, increasing potency and selectivity. This has been demonstrated in the development of helicase-primase inhibitors where incorporating an indane ring created a stable stereocenter with significantly improved activity. researchgate.net
Multi-Targeted Ligand Design Strategies
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic pathways. nih.govnih.gov This has led to a paradigm shift from the "one-molecule, one-target" approach to the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govmdpi.com This strategy can offer improved efficacy and reduce the risk of drug-drug interactions that can arise from polypharmacy. mdpi.com
The this compound scaffold is an excellent framework for MTDL design. researchgate.neteburon-organics.com Future research will likely focus on:
Hybrid Molecule Design: This involves combining the indane-carboxamide pharmacophore with another known active scaffold into a single molecule. For example, a hybrid of a benzophenone (B1666685) and an indanone system was designed to combine features of a tubulin inhibitor and an estrogen receptor antagonist. nih.gov
Fragment-Based Design: This approach starts with identifying small molecular fragments that bind to different targets of interest. These fragments can then be grown or linked together, using the indane core as a central scaffold, to create a potent multi-target ligand. mdpi.com
Computational Screening: In silico methods can be used to screen virtual libraries of indane-carboxamide derivatives against a panel of disease-relevant targets to identify promising MTDL candidates. nih.gov
Application in Chemical Biology Tools and Probes
Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com They are essential for target validation, pathway elucidation, and phenotypic screening. nih.gov The this compound scaffold can be adapted to create such tools.
Future applications in this area include:
Fluorescent Probes: By attaching a fluorescent reporter group (a fluorophore) to the indane scaffold, researchers can create probes to visualize the localization and dynamics of a target protein within living cells. nih.govresearchgate.net
Photoaffinity Probes: These probes contain a photoactivatable group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target, which is invaluable for discovering new drug targets. chemrxiv.org
Reactivity-Based Probes: These probes carry a reactive electrophilic group that can covalently modify specific nucleophilic amino acids in a protein's binding pocket, providing a powerful tool for profiling enzyme activity and identifying ligandable sites across the proteome. youtube.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Key integrations of AI and ML will involve:
Generative AI for De Novo Design: AI platforms can "imagine" and design entirely new molecules with desired properties, such as high affinity for a target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. technologynetworks.comnih.gov This can rapidly generate novel indane-carboxamide analogues for synthesis and testing.
Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are even synthesized, saving significant time and resources. nih.govnih.gov
Target Identification and Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify novel protein targets for which indane-carboxamide derivatives might be effective. youtube.com It can also screen existing drugs and compounds to find new therapeutic uses (drug repurposing), potentially identifying new applications for this scaffold. youtube.com
Structure Prediction: Programs like AlphaFold can predict the 3D structure of proteins from their amino acid sequence, enabling structure-based drug design even for targets with previously unknown structures. technologynetworks.com
Unexplored Biological Targets and Therapeutic Areas
While research has highlighted the potential of indane derivatives in specific areas, a vast landscape of biological targets and therapeutic applications remains to be explored. The indane-carboxamide scaffold has already shown promise as a source of CGRP receptor antagonists and as a framework for anticancer and neuroprotective agents. researchgate.neteburon-organics.com
Future research should investigate new possibilities, including:
Cancer: Analogues of the indane scaffold have shown potent anticancer activity against various cell lines, including breast, lung, and prostate cancer, by mechanisms such as cell cycle arrest and induction of apoptosis. nih.govtudublin.ie Novel hybrid molecules have been designed to target HER2+ breast cancer cells. nih.gov Further exploration could target other oncogenic pathways. nih.gov
Neurodegenerative Diseases: Beyond Alzheimer's, the neuroprotective properties of indane derivatives could be leveraged for other conditions like Parkinson's disease or amyotrophic lateral sclerosis (ALS). researchgate.net The ability to modulate targets like Sphingosine-1-Phosphate (S1P) receptors, for which indane intermediates are crucial, opens doors for treating various neurodegenerative diseases. ajpamc.com
Inflammatory and Autoimmune Disorders: The calcium-release activated calcium (CRAC) channel is a critical target for modulating mast cell activation in inflammatory and autoimmune diseases. nih.gov Given that indazole-3-carboxamides are potent CRAC channel blockers, the structurally related this compound scaffold is a prime candidate for developing novel immunomodulators. nih.gov
Infectious Diseases: The indane derivative indinavir (B1671876) is a well-known HIV protease inhibitor. researchgate.net This precedent suggests the scaffold could be adapted to target enzymes in other viruses or bacteria.
The table below summarizes some of the potential therapeutic targets for indane-based compounds.
| Therapeutic Area | Potential Molecular Target(s) | Reference |
| Cancer | Tubulin, Estrogen Receptor (ER), HER2, Kinases | nih.govtudublin.ienih.gov |
| Neurodegenerative Diseases | CGRP Receptor, S1P Receptors, Cholinesterases | researchgate.neteburon-organics.comajpamc.com |
| Inflammatory Disorders | CRAC Channels, Cyclooxygenase (COX) enzymes | nih.gov |
| Viral Infections | HIV Protease, Helicase-Primase | researchgate.netresearchgate.net |
Q & A
Q. What are the critical safety protocols for handling 2,3-dihydro-1H-indene derivatives during synthesis?
- Methodological Answer : Researchers must adhere to strict safety measures, including wearing protective eyewear, gloves, and lab coats to avoid skin contact. Toxic byproducts should be handled in a glovebox, and waste must be segregated and processed by certified waste management services to prevent environmental contamination . For compounds like 5-methyl-2,3-dihydro-1H-indene, consult safety data sheets (SDS) for first-aid measures and ensure proper ventilation to mitigate inhalation risks .
Q. How can researchers optimize the synthesis of 2,3-dihydro-1H-indene-4-carboxamide derivatives?
- Methodological Answer : A validated approach involves using phthalic anhydride and p-toluidine as precursors, with H₂O₂ in ethanol as an oxidizing agent. The reaction conditions (e.g., temperature, solvent ratios) should be systematically varied to maximize yield. Post-synthesis, characterize products via ¹H-NMR to confirm structural integrity and purity . For reproducibility, document experimental parameters (e.g., reaction time, catalyst concentration) as outlined in synthesis protocols for analogous compounds .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of ¹H-NMR, IR spectroscopy, and mass spectrometry to confirm molecular structure and functional groups. For novel derivatives, include microanalysis (e.g., elemental analysis) and optical rotation ([α]D) data. If the compound is not new, cross-reference existing spectral databases to validate consistency with prior studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Apply triangulation by comparing results from multiple assays (e.g., kinase inhibition, cytotoxicity) and orthogonal methods (e.g., in vitro vs. in vivo models). For example, discrepancies in DDR1 inhibition potency (e.g., Kd vs. IC50 values) may arise from assay conditions (e.g., ATP concentration, incubation time). Validate findings using structural analogs and molecular docking simulations to identify structure-activity relationships (SARs) .
Q. What experimental design considerations are critical for evaluating the in vivo efficacy of this compound-based DDR1 inhibitors?
- Methodological Answer : Use orthotopic pancreatic cancer models to assess tumor growth suppression and metastasis. Dose optimization should balance efficacy (e.g., colony formation assays) and toxicity (e.g., liver enzyme profiles). Include a positive control (e.g., known DDR1 inhibitors) and validate target engagement via immunohistochemistry or Western blotting for phosphorylated DDR1 .
Q. How can researchers address challenges in data reproducibility for indene-carboxamide derivatives?
- Methodological Answer : Ensure rigorous batch-to-batch consistency by standardizing synthesis protocols (e.g., solvent purity, temperature gradients). Publish full experimental details, including failed attempts, to aid replication. For example, inconsistencies in NMR peak assignments may arise from solvent impurities or tautomerism; use deuterated solvents and variable-temperature NMR to resolve ambiguities .
Q. What strategies mitigate environmental risks when scaling up indene-carboxamide synthesis?
- Methodological Answer : Implement green chemistry principles, such as substituting volatile organic solvents with ionic liquids or water-based systems. Conduct lifecycle assessments (LCAs) to evaluate waste streams and energy consumption. Collaborate with environmental chemists to design biodegradable byproducts and adhere to REACH regulations for hazardous intermediates .
Data Analysis and Interpretation
Q. How should researchers handle conflicting spectral data for indene-carboxamide analogs?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities. For example, overlapping signals in ¹H-NMR spectra can be deconvoluted via 2D-COSY or NOESY experiments. Document all raw data and computational models (e.g., DFT calculations) to support structural assignments .
Q. What statistical methods are appropriate for analyzing dose-response relationships in indene-carboxamide studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values and assess potency. For in vivo data, apply mixed-effects models to account for inter-animal variability. Validate statistical power via pilot studies to determine sample size requirements, ensuring p-values are adjusted for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
